(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and various substituents such as dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Other Pyrrolidone Derivatives: Compounds with similar pyrrolidone structures, used in various chemical and pharmaceutical applications.
Uniqueness
(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C27H16Cl2N2O4 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16Cl2N2O4/c28-19-9-11-24(29)23(15-19)26-12-10-22(35-26)13-18-14-25(17-5-2-1-3-6-17)30(27(18)32)20-7-4-8-21(16-20)31(33)34/h1-16H/b18-13+ |
InChI Key |
MOXGUFQLAJWPMZ-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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